Cas no 479065-30-0 (1-(2-Methanesulfonylethyl)piperazine Dihydrochloride)

1-(2-Methanesulfonylethyl)piperazine Dihydrochloride is a specialized organic compound featuring a piperazine core functionalized with a methanesulfonylethyl group and dihydrochloride salt form. This derivative is valued for its enhanced solubility and stability, making it suitable for applications in pharmaceutical synthesis and biochemical research. The presence of the methanesulfonyl group contributes to improved reactivity in nucleophilic substitution reactions, while the dihydrochloride form ensures consistent handling and storage properties. Its structural features make it a useful intermediate in the development of bioactive molecules, particularly in medicinal chemistry where precise functionalization is critical. The compound is typically characterized by high purity and reliable performance in synthetic workflows.
1-(2-Methanesulfonylethyl)piperazine Dihydrochloride structure
479065-30-0 structure
Product Name:1-(2-Methanesulfonylethyl)piperazine Dihydrochloride
CAS No:479065-30-0
MF:C7H16N2O2S
MW:192.279140472412
CID:1005991
PubChem ID:3801959
Update Time:2025-09-27

1-(2-Methanesulfonylethyl)piperazine Dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(Methylsulfonyl)ethyl)piperazine
    • 1-[2-(METHYLSULFONYL)ETHYL]PIPERAZINE
    • 1-[2-(METHYLSULFONYL)ETHYL]PIPERAZINE X2HCL
    • 1-(2-methanesulfonyl-ethyl)-piperazine
    • SCHEMBL616071
    • DB-111114
    • EN300-144169
    • CTIYSVWSRPUAAZ-UHFFFAOYSA-N
    • 1-(2-methanesulfonylethyl)piperazine
    • CS-0452784
    • 479065-30-0
    • 1-(2-methylsulfonylethyl)piperazine
    • AKOS005174785
    • 4-(2-methanesulfonyl-ethyl)-piperazine
    • piperazine, 1-[2-(methylsulfonyl)ethyl]-, dihydrochloride
    • ALBB-014540
    • 1-(2-Methanesulfonylethyl)piperazine Dihydrochloride
    • MDL: MFCD03790947
    • Inchi: 1S/C7H16N2O2S/c1-12(10,11)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
    • InChI Key: CTIYSVWSRPUAAZ-UHFFFAOYSA-N
    • SMILES: S(C)(CCN1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 192.09324893g/mol
  • Monoisotopic Mass: 192.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 57.8Ų

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Additional information on 1-(2-Methanesulfonylethyl)piperazine Dihydrochloride

Comprehensive Overview of 1-(2-Methanesulfonylethyl)piperazine Dihydrochloride (CAS No. 479065-30-0)

1-(2-Methanesulfonylethyl)piperazine Dihydrochloride (CAS No. 479065-30-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structural features, including the piperazine ring and methanesulfonyl group, make it a valuable intermediate for developing bioactive molecules. Researchers and manufacturers frequently seek this compound for its potential applications in drug discovery, particularly in modulating central nervous system (CNS) targets and enzyme inhibition studies.

The growing interest in 1-(2-Methanesulfonylethyl)piperazine Dihydrochloride aligns with current trends in precision medicine and small-molecule therapeutics. As the pharmaceutical industry shifts toward personalized treatments, compounds like this are gaining attention for their ability to serve as building blocks for targeted drug delivery systems. Recent publications have explored its role in optimizing pharmacokinetic properties, addressing common challenges such as blood-brain barrier permeability and metabolic stability.

From a synthetic chemistry perspective, the methanesulfonylethyl moiety in CAS 479065-30-0 offers distinct advantages. It enhances solubility in aqueous media while maintaining compatibility with organic solvents—a critical factor for high-throughput screening applications. Laboratories often inquire about its stability under various pH conditions, a key consideration for formulation development. Analytical data confirms its consistent purity profile (>98% by HPLC), meeting stringent requirements for GMP-grade intermediates.

Environmental and safety aspects of 1-(2-Methanesulfonylethyl)piperazine Dihydrochloride frequently appear in scientific discussions. Unlike traditional sulfonyl-containing compounds, its dihydrochloride form demonstrates improved handling characteristics, reducing concerns about volatile organic compound (VOC) emissions. This aligns with the pharmaceutical industry's push toward green chemistry principles, making it a subject of interest in sustainable synthesis protocols.

The compound's relevance extends to emerging fields like proteolysis-targeting chimeras (PROTACs) and molecular glues. Its bifunctional nature allows conjugation with E3 ligase ligands, addressing a common search query about "piperazine derivatives for targeted protein degradation." Patent literature reveals its incorporation in novel kinase inhibitor scaffolds, particularly for oncology applications where selective inhibition is paramount.

Analytical characterization of 479065-30-0 typically involves advanced techniques such as LC-MS and NMR spectroscopy. The dihydrochloride salt form shows excellent crystallinity, facilitating X-ray diffraction studies—a frequent topic in crystallography forums. Researchers emphasize its predictable HPLC retention times when developing analytical methods for related piperazine-based compounds.

Supply chain considerations for 1-(2-Methanesulfonylethyl)piperazine Dihydrochloride reflect broader industry challenges. With increasing demand for research-grade chemicals, suppliers now offer customized packaging solutions ranging from milligram quantities for medicinal chemistry trials to kilogram-scale batches for process chemistry optimization. Storage recommendations (-20°C under inert atmosphere) frequently appear in technical FAQs, highlighting proper handling for maintaining long-term stability.

Future applications of this compound may expand into bioconjugation chemistry and diagnostic probe development. Its reactive sites allow functionalization with fluorescent tags or radioisotopes, addressing growing interest in theranostic agents. As synthetic methodologies advance, we anticipate novel derivatives of CAS 479065-30-0 to play pivotal roles in next-generation pharmaceutical candidates targeting previously undruggable pathways.

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